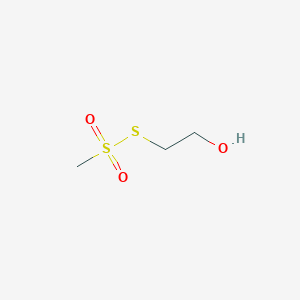

2-Hydroxyethyl Methanethiosulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfonylsulfanylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c1-8(5,6)7-3-2-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKHLPHPSLRED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxyethyl Methanethiosulfonate (MTSHE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl methanethiosulfonate (MTSHE) is a sulfhydryl-reactive chemical compound utilized primarily in protein chemistry and biophysics. As a member of the methanethiosulfonate (MTS) family of reagents, its principal application lies in the specific and rapid modification of cysteine residues in proteins. This targeted reactivity allows researchers to probe protein structure, function, and accessibility, making MTSHE a valuable tool in drug development and the study of cellular signaling pathways. This guide provides a comprehensive overview of the chemical properties, reactivity, and applications of MTSHE.

Core Chemical Properties

While extensive experimental data for this compound is not widely available in public literature, its fundamental properties have been established. It is a sulfur-containing organic compound that is known to react readily with thiols.[1]

Table 1: Summary of Known Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 13700-08-8 | [1] |

| Molecular Formula | C₃H₈O₃S₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Alternate Names | MTSHE | [1] |

| Physical Form | Oil (may have a slightly cloudy appearance) | ChemicalBook |

| Color | Yellow to Light Orange | ChemicalBook |

| Boiling Point | 116-118 °C | ChemicalBook |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | ChemicalBook |

Reactivity and Mechanism of Action

The utility of MTSHE is rooted in its highly specific reaction with the sulfhydryl (thiol) group of cysteine residues. The sulfur atom of the cysteine thiol acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate group in MTSHE. This results in the formation of a disulfide bond between the cysteine residue and the 2-hydroxyethyl group, with the concomitant release of methanesulfinic acid.

This reaction is particularly efficient with the deprotonated thiolate form of the cysteine residue. The reaction is reversible through the application of reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol, which will reduce the newly formed disulfide bond.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly documented, a general procedure for the synthesis of related methanethiosulfonate compounds is available. Similarly, detailed protocols for protein labeling with MTS reagents provide a strong framework for the use of MTSHE.

Representative Protocol for Protein Labeling with a Methanethiosulfonate Reagent

This protocol provides a general guideline for the labeling of a protein with an accessible cysteine residue using a generic MTS reagent. This procedure should be optimized for the specific protein and MTS reagent (e.g., MTSHE) being used.

Materials:

-

Purified protein with at least one accessible cysteine residue

-

Methanethiosulfonate (MTS) reagent (e.g., MTSHE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 1 M Dithiothreitol (DTT) or β-mercaptoethanol)

-

Desalting column or dialysis equipment

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

Ensure the purified protein is in a buffer that is free of any thiol-containing reagents (e.g., DTT, β-mercaptoethanol). If necessary, remove these reagents by dialysis or using a desalting column.

-

Adjust the protein concentration to a suitable level (e.g., 1-10 mg/mL) in the labeling buffer.

-

-

MTS Reagent Preparation:

-

Immediately before use, prepare a stock solution of the MTS reagent in anhydrous DMSO. The concentration of the stock solution will depend on the desired final molar excess of the reagent.

-

-

Labeling Reaction:

-

Add the MTS reagent stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold molar excess of reagent to protein).

-

Gently mix the reaction and incubate at room temperature for 1-2 hours or overnight at 4°C. Protect the reaction from light if the MTS reagent is light-sensitive.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching solution to a final concentration that is in large excess to the MTS reagent (e.g., 10-50 mM DTT).

-

Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any excess MTS reagent.

-

-

Purification of Labeled Protein:

-

Remove the unreacted MTS reagent and the quenching agent by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

-

-

Characterization of Labeled Protein:

-

Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA assay).

-

The efficiency of labeling can be assessed by various methods, including mass spectrometry to detect the mass shift corresponding to the addition of the 2-hydroxyethyl group.

-

Applications in Research and Drug Development

The primary application of MTSHE and other MTS reagents is the Substituted Cysteine Accessibility Method (SCAM) . This powerful technique is used to map the solvent-accessible surfaces of proteins, particularly membrane proteins like ion channels and G-protein coupled receptors (GPCRs).

Substituted Cysteine Accessibility Method (SCAM)

The workflow for SCAM typically involves the following steps:

-

Site-Directed Mutagenesis: The protein of interest is genetically engineered to introduce a cysteine residue at a specific position. Often, this is done on a "cysteine-less" version of the protein where all native, non-essential cysteines have been mutated to another amino acid.

-

Expression and Purification: The cysteine-mutant protein is expressed in a suitable system (e.g., mammalian cells, Xenopus oocytes, or bacteria) and purified if necessary.

-

MTS Reagent Labeling: The expressed protein is then treated with an MTS reagent like MTSHE.

-

Functional Analysis: The effect of the cysteine modification on the protein's function is assessed. For example, in an ion channel, this could be a change in ion flow, which can be measured using electrophysiological techniques like patch-clamping.

-

Interpretation: If the MTS reagent modifies the cysteine and alters the protein's function, it is inferred that the cysteine residue is accessible to the solvent and likely resides in a functionally important region of the protein, such as the lining of a channel pore or a ligand-binding pocket.

By systematically repeating this process for different residues, a detailed map of the protein's structure and functional domains can be constructed.

Visualization of Workflows and Signaling Pathways

To better illustrate the application of this compound, the following diagrams, created using the DOT language, depict key experimental workflows and its use in studying signaling pathways.

Caption: A generalized workflow for labeling a protein with MTSHE.

Caption: The experimental workflow for the Substituted Cysteine Accessibility Method (SCAM).

Caption: Use of MTSHE to probe a generic GPCR signaling pathway.

Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Methanethiosulfonate (MTS) Reagents on Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in the study of protein structure and function. Their high specificity for the thiol group of cysteine residues allows for targeted modification, enabling researchers to probe the accessibility of specific amino acids, map protein topology, and investigate the conformational changes associated with protein function. This technical guide provides a comprehensive overview of the mechanism of action of MTS reagents on cysteine residues, detailing their chemical properties, reaction kinetics, and applications in research and drug development. It also includes detailed experimental protocols for their use and data analysis.

Core Mechanism of Action

The primary mechanism of action of MTS reagents involves the specific and rapid reaction with the sulfhydryl group (-SH) of cysteine residues to form a disulfide bond (-S-S-R), a process known as alkanethiolation.[1] The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the sulfur atom of the MTS reagent's thiosulfonate group (-S-SO₂CH₃). This results in the formation of a mixed disulfide bond between the cysteine residue and the functional group of the MTS reagent, with the concomitant release of methanesulfinic acid as a byproduct.[1]

This reaction is highly specific for the ionized form of the thiol group, the thiolate anion (-S⁻), which is more nucleophilic than the protonated thiol. The pKa of the cysteine's sulfhydryl group is therefore a critical determinant of its reactivity towards MTS reagents.

Chemical Properties and Reactivity

MTS reagents are characterized by the general structure R-S-SO₂CH₃, where 'R' represents a variable functional group that can be tailored to introduce different properties such as charge, size, and hydrophobicity. This versatility allows for a wide range of experimental applications.

Reaction Kinetics

The reaction of MTS reagents with cysteine residues follows second-order kinetics, meaning the rate of the reaction is dependent on the concentrations of both the MTS reagent and the accessible cysteine residue. The intrinsic reactivity of MTS reagents with free thiols is generally high, with second-order rate constants on the order of 10⁵ M⁻¹s⁻¹.[1] This rapid reaction allows for complete modification of accessible cysteines within seconds to minutes at micromolar concentrations of the reagent.[1]

Specificity

MTS reagents exhibit a high degree of specificity for cysteine residues over other amino acid side chains. While reactions with other nucleophilic amino acids like lysine and histidine are possible, they are significantly slower and typically require higher concentrations of the reagent and more alkaline pH conditions. The high reactivity of the thiolate anion at physiological pH contributes to the selectivity for cysteine.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data regarding the reactivity and effects of common MTS reagents.

Table 1: Second-Order Rate Constants of MTS Reagents with Cysteine

| MTS Reagent | Structure of 'R' Group | Charge | Second-Order Rate Constant (k) with free Cysteine (M⁻¹s⁻¹) | Reference |

| MTSET | -(CH₂)₂-N⁺(CH₃)₃ | Positive | ~2.5 x 10⁵ | [1] |

| MTSEA | -(CH₂)₂-NH₃⁺ | Positive | ~1 x 10⁵ | [1] |

| MTSES | -(CH₂)₂-SO₃⁻ | Negative | ~0.25 x 10⁵ | [1] |

Note: Reaction rates can be influenced by factors such as pH, temperature, and the local microenvironment of the cysteine residue within a protein.

Table 2: Effects of MTS Modification on Ion Channel Function

| Ion Channel | Cysteine Mutant | MTS Reagent | Observed Effect | Quantitative Change | Reference |

| Shaker K⁺ Channel | T449C | MTSET | Block of ion conduction | ~95% reduction in current | [2] |

| CFTR Cl⁻ Channel | R347C | MTSES | Altered anion selectivity | Change in reversal potential | [3] |

| MscL | G26C | MTSET/MTSES | Reduced pressure threshold for gating | ~90% reduction in pressure threshold | [4] |

| P2X₂ Receptor | L338C | MTSEA | Inhibition of ATP-evoked current | ~77% inhibition | [5] |

Experimental Protocols

Substituted Cysteine Accessibility Method (SCAM)

This protocol outlines the general workflow for using MTS reagents in SCAM to probe the accessibility of cysteine residues in a target protein, often an ion channel or transporter.

5.1.1 Materials

-

Expression system (e.g., Xenopus oocytes, HEK293 cells)

-

Plasmid DNA encoding the cysteine-less and single-cysteine mutant proteins

-

MTS reagents (e.g., MTSET, MTSES, MTSEA)

-

Patch-clamp or two-electrode voltage-clamp setup

-

Recording solutions (specific to the ion channel being studied)

-

Dithiothreitol (DTT) for reversal of modification

5.1.2 Method

-

Site-Directed Mutagenesis: Create a cysteine-less version of the target protein by mutating all native, accessible cysteines to a non-reactive amino acid like serine or alanine. Systematically introduce single cysteine residues at positions of interest.

-

Protein Expression: Express the cysteine-less and single-cysteine mutant proteins in a suitable expression system.

-

Functional Assay (e.g., Electrophysiology):

-

Record the baseline activity of the expressed channel in response to its specific stimulus (e.g., voltage change, ligand binding).

-

Prepare fresh solutions of MTS reagents in the appropriate recording buffer immediately before use. Typical concentrations range from 0.1 to 10 mM.[1]

-

Apply the MTS reagent to the extracellular or intracellular side of the membrane for a defined period (e.g., 30 seconds to 5 minutes).[1]

-

Wash out the MTS reagent thoroughly.

-

Record the activity of the channel again after modification.

-

To confirm that the effect is due to disulfide bond formation, apply a reducing agent like DTT (e.g., 10-20 mM) to reverse the modification and record the activity.[1]

-

-

Data Analysis: Compare the functional parameter (e.g., current amplitude, gating kinetics) before and after MTS application. A significant change indicates that the introduced cysteine is accessible to the reagent and that its modification affects protein function.

Mass Spectrometry Analysis of MTS-Modified Proteins

This protocol describes the steps for identifying the site of MTS modification on a protein using mass spectrometry.

5.2.1 Materials

-

Purified protein of interest

-

MTS reagent

-

Denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide, IAA)

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

-

Mass spectrometer (e.g., ESI-MS/MS or MALDI-TOF/TOF)

5.2.2 Method

-

Protein Modification:

-

Incubate the purified protein with the desired MTS reagent under conditions that favor modification of the target cysteine(s).

-

Remove excess MTS reagent by dialysis or buffer exchange.

-

-

Denaturation, Reduction, and Alkylation:

-

Denature the modified protein in a denaturing buffer.

-

Reduce any remaining disulfide bonds with DTT (e.g., 10 mM) for 1 hour at 37°C.

-

Alkylate all free cysteine residues with an alkylating agent like iodoacetamide (e.g., 20 mM) in the dark for 30 minutes at room temperature to prevent disulfide bond scrambling.

-

-

Proteolytic Digestion:

-

Dilute the denatured, reduced, and alkylated protein sample to reduce the urea concentration to below 2 M.

-

Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Desalt the resulting peptide mixture using a C18 desalting column according to the manufacturer's instructions.

-

-

Mass Spectrometry Analysis:

-

Analyze the desalted peptides by LC-MS/MS.

-

Identify the peptide containing the MTS-modified cysteine residue by searching the MS/MS data against the protein sequence, including the mass shift corresponding to the MTS modification.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the mechanism of action of MTS reagents.

Applications in Research and Drug Development

The unique properties of MTS reagents have made them invaluable in various areas of biomedical research and drug discovery.

-

Mapping Protein Topology: By using membrane-impermeant MTS reagents, researchers can determine which cysteine residues are exposed to the extracellular or intracellular environment, thereby mapping the topology of membrane proteins.[1]

-

Identifying Channel and Transporter Pore-Lining Residues: Cysteines introduced into the pore of an ion channel or transporter are often accessible to MTS reagents. Modification of these residues can lead to a blockage of transport, allowing for the identification of the residues that line the translocation pathway.[1]

-

Probing Conformational Changes: The accessibility of a cysteine residue to an MTS reagent can change depending on the conformational state of the protein. This property is exploited to study the dynamic changes that occur during protein function, such as the gating of ion channels or the activation of G-protein coupled receptors (GPCRs).[6]

-

Drug Discovery: Understanding the structure and accessibility of drug binding sites is crucial for rational drug design. MTS reagents can be used to identify cysteine residues in or near a binding pocket. The binding of a drug can protect a nearby cysteine from modification, providing information about the location and conformation of the binding site.[1]

Conclusion

Methanethiosulfonate reagents are powerful and versatile tools for the site-specific modification of cysteine residues in proteins. Their high reactivity and specificity, coupled with the ability to introduce a variety of functional groups, have made them central to the Substituted Cysteine Accessibility Method and other techniques for studying protein structure and function. A thorough understanding of their mechanism of action, reaction kinetics, and potential for non-specific effects is essential for their effective use in research and drug development. The detailed protocols and quantitative data provided in this guide are intended to facilitate the successful application of these valuable reagents in elucidating the intricate molecular mechanisms of proteins.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction between cysteines introduced into each transmembrane domain of the rat P2X2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis of 2-Hydroxyethyl Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 2-Hydroxyethyl Methanethiosulfonate (MTS-OH), a valuable reagent in biochemistry and drug development for the site-selective modification of cysteine residues in proteins. This document outlines a representative synthetic protocol, purification methods, and characterization data.

Introduction

This compound (MTS-OH), also known as MTSHE, is a bifunctional molecule containing a reactive methanethiosulfonate group and a hydrophilic hydroxyl group. The methanethiosulfonate moiety reacts specifically and rapidly with the thiol group of cysteine residues under mild conditions to form a disulfide bond. This specific reactivity makes MTS-OH and its analogs essential tools in protein chemistry for applications such as studying protein structure and function, protein labeling, and the development of targeted therapeutics.

Synthetic Pathway

The most direct and common laboratory synthesis of this compound involves the nucleophilic substitution of a halide by a methanethiosulfonate salt. The reaction of 2-bromoethanol with sodium methanethiosulfonate is a representative and efficient method for the preparation of MTS-OH.

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 2-Bromoethanol | C₂H₅BrO | 124.96 | ≥97% | Standard chemical supplier |

| Sodium Methanethiosulfonate | CH₃NaO₂S₂ | 134.14 | ≥95% | Standard chemical supplier |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Standard chemical supplier |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | Standard chemical supplier |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | Standard chemical supplier |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥97% | Standard chemical supplier |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Standard chemical supplier |

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-bromoethanol (1.0 eq) and sodium methanethiosulfonate (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 50°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate. Separate the organic layer and wash it with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by flash column chromatography on silica gel.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient of ethyl acetate in hexane (e.g., 20% to 50%) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or potassium permanganate staining |

Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Property | Value |

| Molecular Formula | C₃H₈O₃S₂ |

| Molecular Weight | 156.22 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, methanol, ethyl acetate |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.95 (t, 2H, -CH₂OH)

-

δ 3.45 (t, 2H, -S-CH₂-)

-

δ 3.30 (s, 3H, CH₃-S-)

-

δ 2.50 (br s, 1H, -OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 60.5 (-CH₂OH)

-

δ 50.0 (CH₃-S-)

-

δ 38.0 (-S-CH₂-)

-

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

m/z calculated for C₃H₈O₃S₂Na [M+Na]⁺: 179.98

-

m/z found: 179.98

-

Infrared (IR) Spectroscopy

-

IR (neat, cm⁻¹):

-

3400 (br, O-H stretch)

-

2920, 2850 (C-H stretch)

-

1320, 1130 (S=O stretch)

-

Safety and Handling

-

2-Bromoethanol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Sodium Methanethiosulfonate: Irritant. Avoid inhalation and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood.

-

General Precautions: Standard laboratory safety procedures should be followed throughout the synthesis, purification, and characterization processes.

Conclusion

This technical guide provides a detailed, representative protocol for the laboratory synthesis of this compound. The described method, utilizing readily available starting materials and standard organic chemistry techniques, offers a reliable route to this important bioconjugation reagent. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product. Proper adherence to safety protocols is essential when performing this synthesis.

Solubility and stability of MTSHE in aqueous buffers

An in-depth analysis of the scientific literature and public databases reveals a significant challenge in providing a detailed technical guide on the solubility and stability of "MTSHE" in aqueous buffers. The acronym "MTSHE" does not correspond to a recognized or publicly documented chemical compound. As a result, specific data regarding its physicochemical properties, such as solubility and stability, are not available.

This lack of information prevents the creation of a comprehensive guide that would meet the needs of researchers, scientists, and drug development professionals. Key components of such a guide, including quantitative data on solubility in various buffer systems, stability profiles under different conditions, and established degradation pathways, are contingent on the specific chemical structure and properties of the compound .

Similarly, the request for detailed experimental protocols for determining solubility and stability, as well as visualizations of signaling or degradation pathways, cannot be fulfilled without a known molecular entity. Methodologies for these experiments are highly dependent on the compound's characteristics, such as its chromophores (for UV-Vis spectroscopy), ionization potential (for mass spectrometry), and expected degradation products.

To proceed with the development of a technical guide, the full chemical name or another unambiguous identifier for "MTSHE" is required. Once the specific compound is identified, a thorough literature search can be conducted to gather the necessary data to populate the following sections of the guide:

-

Solubility Profile: Including quantitative data on the solubility of the compound in various aqueous buffers (e.g., phosphate, citrate, TRIS) at different pH values and temperatures.

-

Stability Analysis: Detail the stability of the compound in these buffers over time, identifying key degradation products and outlining potential degradation pathways.

-

Experimental Protocols: Provide detailed, step-by-step methodologies for researchers to replicate solubility and stability studies. This would include sample preparation, analytical techniques (e.g., HPLC, LC-MS), and data analysis.

-

Visualizations: Create diagrams using Graphviz to illustrate experimental workflows and degradation pathways based on the collected data.

Without the fundamental identification of "MTSHE," any attempt to generate a technical guide would be speculative and lack the scientific rigor required for the target audience. We encourage the user to provide the correct chemical identifier to enable the creation of a valuable and accurate scientific resource.

An In-depth Technical Guide to 2-Hydroxyethyl Methanethiosulfonate for Researchers and Drug Development Professionals

Introduction: 2-Hydroxyethyl methanethiosulfonate is a sulfhydryl-reactive compound of significant interest in protein chemistry and drug development.[1][2] Its utility lies in its rapid and specific reaction with thiol groups, particularly those of cysteine residues in proteins. This property makes it an invaluable tool for probing protein structure, function, and accessibility. This technical guide provides comprehensive information on its chemical properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Compound Information

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13700-08-8 | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Molecular Formula | C₃H₈O₃S₂ | [1] |

| Alternate Names | MTSHE | [1] |

| Appearance | Yellow to Light Orange Oil | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

| Storage Temperature | Refrigerator, under inert atmosphere | [3] |

Reactivity and Mechanism of Action

This compound reacts specifically and rapidly with thiols to form mixed disulfides. This reaction is the basis for its application in protein chemistry. The methanethiosulfonate (MTS) group is an excellent leaving group, facilitating the nucleophilic attack by the thiol group of a cysteine residue. This specificity allows for the targeted modification of cysteine residues within a protein.

Caption: Reaction of this compound with a protein thiol.

Application in Substituted Cysteine Accessibility Method (SCAM)

A primary application of this compound is in the Substituted Cysteine Accessibility Method (SCAM). This powerful technique is employed to map the topology of membrane proteins and identify amino acid residues lining aqueous channels or binding pockets.

The general workflow for SCAM is as follows:

Caption: General workflow of the Substituted Cysteine Accessibility Method (SCAM).

Experimental Protocol: Cysteine Accessibility Probed by Electrophysiology in Xenopus oocytes

This protocol outlines the use of this compound to probe the accessibility of engineered cysteine residues in an ion channel expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC).

Materials:

-

Xenopus laevis oocytes expressing the cysteine-mutant ion channel

-

Two-electrode voltage clamp (TEVC) setup

-

Recording solution (e.g., ND96)

-

Agonist solution (if applicable for the channel of interest)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO)

-

Freshly prepared working solution of this compound in recording solution

Procedure:

-

Oocyte Preparation: Place an oocyte expressing the mutant channel in the recording chamber and perfuse with the recording solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode serves to clamp the voltage, and the other records the current.

-

Baseline Current Recording: Clamp the oocyte at a specific holding potential (e.g., -80 mV). If the channel is ligand-gated, apply the agonist to elicit a current and record this baseline response. For voltage-gated channels, apply a suitable voltage step protocol.

-

Application of this compound: Perfuse the oocyte with the freshly prepared working solution of this compound for a defined duration (e.g., 30 seconds to 2 minutes). The concentration will need to be optimized but is typically in the micromolar to low millimolar range.

-

Washout: Thoroughly wash out the this compound with the recording solution.

-

Post-Modification Current Recording: Re-apply the agonist or the voltage protocol to record the current after the cysteine modification.

-

Data Analysis: Compare the current amplitude and kinetics before and after the application of this compound. A significant change in the current suggests that the engineered cysteine residue is accessible to the compound and that its modification affects channel function.

Note on Synthesis: While this guide focuses on the application of this compound, a detailed, readily available experimental protocol for its synthesis was not found in the surveyed literature. The compound is commercially available from various chemical suppliers.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory procedures should be conducted with appropriate safety precautions.

References

An In-depth Technical Guide on the Reactivity of MTSHE with Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds widely employed in protein chemistry and physiology to probe protein structure and function. Among these, (2-(Methylsulfonyl)thio)ethyl) methanethiosulfonate (MTSHE) serves as a valuable tool for modifying cysteine residues. This technical guide provides a comprehensive overview of the reactivity of MTSHE with sulfhydryl groups, including its mechanism of action, reaction kinetics, optimal conditions, and experimental protocols. This document is intended to be a resource for researchers, scientists, and drug development professionals utilizing MTSHE in their work.

Core Principles of MTSHE Reactivity

MTSHE reacts specifically with the sulfhydryl (thiol) group (-SH) of cysteine residues in proteins and peptides. The core of this reactivity lies in a nucleophilic attack by the thiolate anion (R-S⁻) on the sulfur atom of the thiosulfonate group in MTSHE. This reaction results in the formation of a mixed disulfide bond between the cysteine residue and the ethyl methanethiosulfonate moiety, releasing methanesulfinate as a byproduct.

This modification is reversible upon the addition of reducing agents like dithiothreitol (DTT), which will reduce the newly formed disulfide bond and regenerate the free sulfhydryl group.

Quantitative Data on MTSHE-Sulfhydryl Reactivity

The efficiency and rate of the reaction between MTSHE and sulfhydryl groups are influenced by several factors. The following table summarizes key quantitative parameters, compiled from general knowledge of MTS reagents and thiol chemistry. It is important to note that specific values for MTSHE may vary depending on the protein microenvironment of the target cysteine.

| Parameter | Value/Range | Notes |

| Reaction Rate Constant (k) | ~10⁵ M⁻¹s⁻¹ | This is a general estimate for the intrinsic reactivity of MTS reagents with small thiols. The actual rate for a specific cysteine in a protein can be influenced by its accessibility, pKa, and local electrostatic environment. |

| Optimal pH | 7.0 - 8.5 | The reaction rate increases with pH as the concentration of the more nucleophilic thiolate anion increases. However, at pH values above 8.5, hydrolysis of the MTS reagent can become significant. |

| Optimal Temperature | 4 - 25°C (Room Temperature) | Reactions are typically carried out at room temperature for convenience. Lower temperatures can be used to slow down the reaction or if the protein is unstable. |

| Stoichiometry | 1:1 | The reaction between MTSHE and a sulfhydryl group is stoichiometric. |

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with MTSHE

This protocol provides a general guideline for labeling a protein with MTSHE. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.

Materials:

-

Protein of interest with accessible cysteine residue(s)

-

MTSHE

-

Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Quenching solution (e.g., 10 mM L-cysteine or DTT)

-

Desalting column or dialysis tubing for purification

-

Analytical method for confirming modification (e.g., mass spectrometry, Ellman's reagent)

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose sulfhydryl groups, pre-treat with a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

-

MTSHE Stock Solution: Prepare a fresh stock solution of MTSHE (e.g., 100 mM) in a suitable anhydrous solvent like DMSO or DMF immediately before use, as MTS reagents are susceptible to hydrolysis in aqueous solutions.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the MTSHE stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C. The optimal incubation time should be determined empirically.

-

Quenching: Stop the reaction by adding a quenching solution to consume any unreacted MTSHE.

-

Purification: Remove excess MTSHE and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.

-

Analysis: Confirm the modification and determine the labeling efficiency using an appropriate analytical technique.

Protocol 2: Patch-Clamp Electrophysiology for Studying Ion Channel Modification by MTSHE

This protocol describes a typical workflow for investigating the effect of MTSHE on ion channel function using the patch-clamp technique.

Materials:

-

Cells expressing the ion channel of interest (e.g., Xenopus oocytes, HEK293 cells)

-

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Recording pipettes

-

Extracellular (bath) solution

-

Intracellular (pipette) solution

-

MTSHE stock solution (prepared as in Protocol 1)

Procedure:

-

Cell Preparation: Prepare the cells for patch-clamp recording according to standard protocols for the specific cell type.

-

Establish Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration.

-

Baseline Recording: Record the baseline ion channel activity in the absence of MTSHE. This may involve applying voltage steps or agonist application to elicit channel currents.

-

MTSHE Application: Perfuse the cell with the extracellular solution containing the desired concentration of MTSHE (typically in the micromolar to millimolar range). The application time can range from seconds to minutes.

-

Recording During and After MTSHE Application: Continuously monitor the ion channel currents during and after the application of MTSHE to observe any changes in channel activity (e.g., potentiation, inhibition, altered gating kinetics).

-

Washout: Perfuse the cell with the control extracellular solution to wash out the MTSHE and observe if the effect is reversible.

-

Reversibility Test (Optional): To confirm that the effect is due to disulfide bond formation, a reducing agent like DTT can be applied to see if the baseline channel activity can be restored.

Visualizing MTSHE's Role in Signaling Pathways and Experimental Workflows

Graphviz diagrams can be used to visualize the logical flow of experiments and the impact of MTSHE on signaling pathways.

Caption: Reaction mechanism of MTSHE with a protein sulfhydryl group.

Unveiling Protein Architecture: A Technical Guide to the Substituted Cysteine Accessibility Method (SCAM)

For Researchers, Scientists, and Drug Development Professionals

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique that provides high-resolution insights into protein structure and conformational dynamics. By systematically introducing cysteine residues and probing their accessibility to sulfhydryl-reactive reagents, SCAM allows for the detailed mapping of protein topology, the identification of residues lining channels and binding pockets, and the characterization of structural changes associated with protein function. This in-depth guide explores the theoretical underpinnings of SCAM, provides detailed experimental protocols, and presents quantitative data to facilitate its application in research and drug development.

Core Principles of the Substituted Cysteine Accessibility Method

The foundational principle of SCAM lies in the unique reactivity of the sulfhydryl group (-SH) of cysteine.[1] The method involves a series of strategic steps:

-

Site-Directed Mutagenesis: The initial step is the creation of a "cysteine-less" version of the target protein, where all native cysteine residues that are not essential for function are replaced with a non-reactive amino acid, typically serine or alanine.[2] Subsequently, single cysteine residues are systematically introduced at specific positions of interest within the protein sequence.[3][4] This allows for the focused investigation of one residue at a time.

-

Heterologous Expression: The engineered single-cysteine mutant proteins are then expressed in a suitable biological system, such as Xenopus oocytes or cultured mammalian cells.[3][5] This provides a controlled environment to study the protein in a native-like membrane context.

-

Chemical Modification: The expressed proteins are exposed to membrane-impermeant sulfhydryl-reactive reagents, most commonly methanethiosulfonate (MTS) reagents.[6] If the introduced cysteine residue is accessible to the aqueous environment (i.e., located on the protein surface or within a water-filled channel or crevice), its sulfhydryl group will covalently react with the MTS reagent.[2]

-

Functional or Structural Readout: The consequence of this chemical modification is then assessed. This can be a change in protein function, such as altered ion channel conductance or receptor signaling, which is often measured using electrophysiological techniques.[3][7] Alternatively, the modification can be detected biochemically, for example, by using a tagged MTS reagent and subsequent detection via methods like Western blotting.[8][9][10][11]

The accessibility of the introduced cysteine to the MTS reagent provides crucial information about its local environment. By systematically scanning a region of a protein, a detailed map of solvent accessibility can be constructed, revealing important structural features.[2][4]

Key Reagents: Methanethiosulfonate (MTS) Derivatives

A diverse toolkit of MTS reagents is available, each with distinct physicochemical properties such as charge, size, and hydrophilicity. The choice of MTS reagent is critical for the experimental design and the interpretation of the results. For instance, charged reagents are generally membrane-impermeant and can be used to probe the accessibility of residues from the extracellular or intracellular side of the membrane.[6] The size of the reagent can also be varied to probe the dimensions of a channel or binding pocket.[7][12]

| Reagent Name | Abbreviation | Charge | Approx. Diameter (Å) | Key Features & Applications |

| [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide | MTSET | Positive | ~6 | Membrane-impermeant, positively charged. Used to probe accessibility from the aqueous phase and assess the electrostatic environment. |

| [2-Aminoethyl] methanethiosulfonate hydrobromide | MTSEA | Positive | ~5 | Membrane-impermeant, positively charged. Smaller than MTSET. |

| Sodium (2-sulfonatoethyl) methanethiosulfonate | MTSES | Negative | ~6 | Membrane-impermeant, negatively charged. Used to probe accessibility and the electrostatic environment. |

| Methyl methanethiosulfonate | MMTS | Neutral | ~4 | Membrane-permeant, small, and uncharged. Can access cysteines in both extracellular and intracellular domains, as well as within the membrane. |

| Ethyl methanethiosulfonate | EMTS | Neutral | ~5 | Membrane-permeant and uncharged. |

This table provides a summary of commonly used MTS reagents. The approximate diameters are estimations and can vary depending on the conformation.

The reaction of MTS reagents with the thiolate anion of cysteine is extremely rapid, with second-order rate constants typically in the range of 103 to 105 M-1s-1.[13][14][15] This high reactivity allows for the efficient labeling of accessible cysteines.

Experimental Protocols

The successful implementation of SCAM requires meticulous attention to detail in each experimental step. Below are generalized protocols for key stages of a SCAM experiment.

Site-Directed Mutagenesis

This protocol outlines the generation of single-cysteine mutants from a cysteine-less template using PCR-based site-directed mutagenesis.

-

Materials:

-

Plasmid DNA encoding the cysteine-less target protein

-

Mutagenic primers (forward and reverse) containing the desired cysteine codon (TGC or TGT)

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

-

Procedure:

-

Design mutagenic primers with the desired cysteine mutation flanked by 15-20 nucleotides of correct sequence on each side.

-

Perform PCR using the cysteine-less plasmid as a template and the mutagenic primers.

-

Digest the PCR product with DpnI to remove the parental methylated template DNA.

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Select transformed colonies and isolate plasmid DNA.

-

Verify the desired mutation by DNA sequencing.

-

Expression in Xenopus Oocytes and Electrophysiological Recording

Xenopus oocytes are a robust system for the heterologous expression of membrane proteins and are particularly well-suited for electrophysiological analysis.

-

Materials:

-

cRNA synthesized from the linearized plasmid DNA

-

Mature female Xenopus laevis

-

Collagenase solution

-

Oocyte culture medium (ND96)

-

Microinjection setup

-

Two-electrode voltage-clamp setup

-

MTS reagents

-

-

Procedure:

-

Surgically remove oocyte lobes from an anesthetized frog.

-

Isolate individual oocytes by treatment with collagenase.

-

Microinject 5-50 ng of cRNA into Stage V-VI oocytes.

-

Incubate the oocytes for 2-7 days at 16-18°C to allow for protein expression.

-

Perform two-electrode voltage-clamp recordings to measure the functional properties of the expressed protein (e.g., ion channel currents).

-

Apply MTS reagents to the bath solution while recording to assess the effect of cysteine modification on protein function. The rate of functional change can be used to calculate the second-order rate constant of the modification reaction.

-

Expression in Mammalian Cells and Biochemical Detection

Mammalian cell lines are often used to study protein function in a more physiologically relevant context.

-

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector containing the gene for the cysteine mutant

-

Transfection reagent

-

Cell culture medium and supplements

-

Lysis buffer

-

Biotinylated MTS reagent

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

SDS-PAGE and Western blotting reagents

-

Chemiluminescence detection system

-

-

Procedure:

-

Culture mammalian cells to the appropriate confluency.

-

Transfect the cells with the expression vector using a suitable transfection reagent.[5]

-

Allow 24-48 hours for protein expression.

-

Treat the intact cells with a membrane-impermeant, biotinylated MTS reagent to label accessible extracellular cysteines. For intracellular labeling, cells can be permeabilized prior to MTS treatment.[16][17][18]

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[8][9][10][11]

-

Block the membrane to prevent non-specific binding.

-

Probe the membrane with streptavidin-HRP to detect the biotinylated proteins.

-

Detect the signal using a chemiluminescent substrate and an imaging system. The intensity of the band provides a qualitative or semi-quantitative measure of cysteine accessibility.

-

Data Presentation and Interpretation

Quantitative data from SCAM experiments are crucial for a detailed understanding of protein structure and function. The following table provides an example of how such data can be presented.

| Protein | Residue | Reagent | Concentration (mM) | Rate Constant (M⁻¹s⁻¹) | Functional Effect | Interpretation |

| Ion Channel X | Cys-101 | MTSET | 1 | 5,200 | 95% inhibition of current | Residue is in a water-accessible region of the pore. |

| Ion Channel X | Cys-105 | MTSET | 1 | <10 | No significant change | Residue is likely buried within the protein or lipid bilayer. |

| GPCR Y | Cys-250 | MTSES | 2 | 1,500 | Decreased agonist affinity | Residue is in an accessible extracellular loop involved in ligand binding. |

| GPCR Y | Cys-250 (in presence of antagonist) | MTSES | 2 | 250 | Decreased agonist affinity | Antagonist binding induces a conformational change that reduces the accessibility of this residue. |

Visualizing SCAM Workflows and Signaling Pathways

Graphviz diagrams can be used to visualize the logical flow of SCAM experiments and the signaling pathways they help to elucidate.

Applications in Drug Development

SCAM is a valuable tool in the drug discovery and development pipeline.[19] Its applications include:

-

Target Validation and Characterization: SCAM can be used to map the binding sites of endogenous ligands and investigational drugs, providing crucial information for understanding drug-target interactions.[20][21][22][23]

-

Structure-Activity Relationship (SAR) Studies: By identifying the residues that line a binding pocket, SCAM can guide the rational design of more potent and selective drug candidates.

-

Mechanism of Action Studies: SCAM can elucidate the conformational changes that a protein undergoes upon drug binding, providing insights into the drug's mechanism of action.[24][25][26][27][28]

-

Screening for Allosteric Modulators: This technique can identify cryptic or allosteric binding sites that are only exposed in certain conformational states of the protein, opening up new avenues for drug discovery.

Conclusion

The Substituted Cysteine Accessibility Method is a versatile and powerful technique for probing protein structure and function with high spatial resolution. Its ability to map solvent accessibility, identify channel and crevice linings, and detect conformational changes makes it an indispensable tool for researchers in basic science and drug development. With a solid understanding of its theoretical basis and careful execution of the experimental protocols, SCAM can provide unparalleled insights into the molecular machinery of life.

References

- 1. sketchviz.com [sketchviz.com]

- 2. The substituted-cysteine accessibility method (SCAM) to elucidate membrane protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of SCAM (substituted cysteine accessibility method) to gap junction intercellular channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring uniform, dual and dynamic topologies of membrane proteins by substituted cysteine accessibility method (SCAM™) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and efficient protocol to purify biologically active recombinant proteins from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. bosterbio.com [bosterbio.com]

- 10. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. sinobiological.com [sinobiological.com]

- 12. researchgate.net [researchgate.net]

- 13. Multiscale kinetic analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Multiscale Kinetic Analysis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of Methodology to Investigate the Surface SMALPome of Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Rapid Extraction Method for mammalian cell cultures, suitable for quantitative immunoblotting analysis of proteins, including phosphorylated GCN2 and eIF2α - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 20. drughunter.com [drughunter.com]

- 21. researchgate.net [researchgate.net]

- 22. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Conformational Changes Involved in G Protein-coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Conformational changes in G-protein-coupled receptors-the quest for functionally selective conformations is open - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterizing the Conformational States of G Protein Coupled Receptors Generated with AlphaFold [arxiv.org]

- 27. Finding the Perfect Fit: Conformational Biosensors to Determine the Efficacy of GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of 2-Hydroxyethyl Methanethiosulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyethyl methanethiosulfonate (MTS-HE), also known by its alternate name MTSHE, is a sulfhydryl-reactive compound belonging to the methanethiosulfonate (MTS) class of reagents.[1] These reagents are widely utilized in biochemistry and pharmacology to study the structure and function of proteins, particularly ion channels, by selectively modifying cysteine residues.[2][3] MTS-HE is a neutral MTS reagent, a characteristic that influences its reactivity and permeability across cell membranes.[2] This technical guide provides a detailed overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

The physical properties of a compound are critical for its application in experimental settings, influencing its storage, handling, and use in various assays. The known physical characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₃S₂ | [1] |

| Molecular Weight | 156.18 g/mol | [1] |

| Physical Form | Yellow to Light Orange Oil | [4] |

| Boiling Point | 116-118 °C | [4] |

| Solubility | Soluble in DMF and DMSO; Slightly soluble in Chloroform and Ethyl Acetate | [2][4] |

Experimental Protocols

Detailed experimental procedures are essential for the accurate and reproducible determination of the physical properties of a chemical compound. The following sections describe generalized protocols that can be adapted for the characterization of this compound.

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general approach for the synthesis of S-Alkyl Methanethiosulfonates can be adapted. A plausible synthesis could involve the reaction of 2-mercaptoethanol with methanesulfonyl chloride in the presence of a base. The reaction would likely be carried out in an appropriate organic solvent at a controlled temperature, followed by purification steps such as extraction and chromatography to isolate the final product.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

This compound sample (~0.5 mL)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Stirring bar and stir plate (optional)

Procedure:

-

Place approximately 0.5 mL of the this compound oil into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed from the capillary tip. This indicates that the liquid has reached its boiling point.

-

Record the temperature at which the rapid stream of bubbles is maintained. This is the observed boiling point.

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Small, calibrated test tubes or vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Add approximately 10 mg of this compound to 1 mL of each test solvent in separate vials.

-

Vortex each mixture vigorously for 30 seconds.

-

Visually inspect each vial for the presence of undissolved material. Classify as "soluble," "partially soluble," or "insoluble."

-

-

Semi-Quantitative Assessment (for soluble/partially soluble cases):

-

To a tared vial, add a known mass of this compound (e.g., 10 mg).

-

Add the solvent dropwise, vortexing after each addition, until the solid completely dissolves.

-

Record the volume of solvent added.

-

Calculate the approximate solubility in mg/mL.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound, confirming its identity and purity.

Materials:

-

Purified this compound sample (5-10 mg)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent in a small vial.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

Process the spectra to determine chemical shifts, integration, and coupling constants to confirm the structure of this compound.

Visualizations

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical compound like this compound.

Caption: A logical workflow for the synthesis and physical characterization of a chemical compound.

Reactivity of MTS Reagents with Thiols

The following diagram illustrates the general reaction mechanism of a methanethiosulfonate (MTS) reagent with a thiol group, a characteristic reaction of this compound.

References

The Electrophilicity of Methanethiosulfonate (MTS) Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanethiosulfonate (MTS) reagents are a class of sulfhydryl-reactive compounds that have become indispensable tools in protein chemistry, biophysics, and drug development. Their high specificity for the thiol group (-SH) of cysteine residues allows for precise modification of proteins, enabling detailed studies of protein structure, function, and dynamics. This technical guide provides an in-depth exploration of the core principle governing their utility: electrophilicity. Understanding the factors that influence the electrophilic character of MTS reagents is crucial for their effective application in experimental systems.

The primary application of MTS reagents is the Substituted Cysteine Accessibility Method (SCAM).[1][2] This powerful technique combines site-directed mutagenesis, where a cysteine residue is introduced at a specific position in a protein, with chemical modification by MTS reagents to probe the accessibility of that residue to the aqueous environment.[1][2] By using a panel of MTS reagents with different properties (e.g., charge, size), researchers can map the topology of proteins, identify residues lining ion channel pores, and elucidate the conformational changes associated with protein function, such as ion channel gating.[1][2][3]

The Chemistry of MTS Reagents: An Electrophilic Reaction

The reactivity of MTS reagents stems from the electrophilic nature of the sulfur atom in the thiosulfonate group (-S-SO₂-CH₃). This sulfur atom is susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a cysteine residue. The reaction proceeds via a specific and rapid S-alkylation, resulting in the formation of a stable disulfide bond between the cysteine residue and the functional group of the MTS reagent.[1] This process is also referred to as alkanethiolation.[1]

The general reaction can be depicted as follows:

Protein-Cys-SH + CH₃-SO₂-S-R → Protein-Cys-S-S-R + CH₃-SO₂H

The methanesulfinic acid (CH₃-SO₂H) byproduct is unstable and decomposes, driving the reaction to completion.[1] The disulfide bond formed can often be reversed by the addition of reducing agents like dithiothreitol (DTT), providing experimental flexibility.[1]

Quantitative Analysis of MTS Reagent Electrophilicity

The electrophilicity of an MTS reagent is a key determinant of its reaction rate with a target cysteine. This reactivity is influenced by the nature of the 'R' group attached to the thiosulfonate. Electron-withdrawing groups can increase the partial positive charge on the sulfur atom, enhancing its electrophilicity and thus the reaction rate. Conversely, bulky 'R' groups can introduce steric hindrance, slowing down the reaction.

The intrinsic reactivity of MTS reagents with free thiols is remarkably high, with second-order rate constants typically in the range of 10⁵ M⁻¹s⁻¹.[1] The table below summarizes quantitative data on the reactivity of common MTS reagents.

| MTS Reagent | Structure of 'R' Group | Charge | Second-Order Rate Constant (k) with Cysteine Mutants (M⁻¹s⁻¹) | Reference |

| MTSEA (2-Aminoethyl MTS) | -CH₂CH₂NH₃⁺ | Positive | ~4.69 x 10⁴ (for αT244C in acetylcholine receptor at -100 mV) | [4] |

| MTSET ([2-(Trimethylammonium)ethyl] MTS) | -CH₂CH₂N(CH₃)₃⁺ | Positive | ~3.07 x 10² (for αT244C in acetylcholine receptor at -100 mV) | [4] |

| MTSES (Sodium (2-sulfonatoethyl) MTS) | -CH₂CH₂SO₃⁻ | Negative | Relatively lower reactivity compared to positively charged reagents | [1] |

Note: Reaction rates are highly dependent on the specific protein environment, including the accessibility and pKa of the target cysteine, as well as experimental conditions such as pH and membrane potential.

A comparative reactivity profile has been established for some common MTS reagents, with MTSET being approximately 2.5 times more reactive than MTSEA, and 10 times more reactive than MTSES with small sulfhydryl compounds.[1]

Experimental Protocols for Assessing Electrophilicity and Reactivity

The Substituted Cysteine Accessibility Method (SCAM) is the primary experimental framework for utilizing MTS reagents to probe protein structure and function. Below is a detailed methodology for a typical SCAM experiment aimed at identifying pore-lining residues in an ion channel.

Protocol: Substituted Cysteine Accessibility Method (SCAM) for an Ion Channel

1. Site-Directed Mutagenesis:

- Identify the transmembrane domain or region of interest in the ion channel protein.

- Using standard molecular biology techniques, create a series of single-cysteine mutants. Each mutant will have one amino acid in the target region replaced by a cysteine.

- Generate a "cysteine-less" version of the channel, where all native accessible cysteines are mutated to another amino acid (e.g., serine or alanine), to serve as a negative control.[5]

- Express the mutant and control channels in a suitable expression system, such as Xenopus oocytes or mammalian cell lines (e.g., HEK293 cells).[3]

2. Electrophysiological Recording:

- Use patch-clamp or two-electrode voltage-clamp techniques to measure the ion channel currents.

- Establish a baseline current by applying the appropriate agonist or voltage stimulus to activate the channel.

3. Application of MTS Reagents:

- Prepare fresh stock solutions of the desired MTS reagents (e.g., MTSEA, MTSET, MTSES) in an appropriate solvent (e.g., water or DMSO).[1] Store stock solutions at -20°C.[5]

- On the day of the experiment, dilute the stock solution to the final working concentration (typically in the range of 1-10 mM) in the recording buffer immediately before use.[1]

- Apply the MTS reagent to the extracellular or intracellular side of the membrane, depending on the location of the introduced cysteine.

- Application times typically range from 1 to 5 minutes.[1]

4. Data Acquisition and Analysis:

- Monitor the channel current continuously during and after the application of the MTS reagent.

- A change in the current amplitude (inhibition or potentiation) upon MTS application indicates that the reagent has reacted with the introduced cysteine. This suggests that the residue at that position is accessible to the aqueous environment.

- Calculate the rate of modification by fitting the time course of the current change to a single exponential function. The second-order rate constant can be determined by dividing the observed rate constant by the concentration of the MTS reagent.

- The voltage dependence of the modification rate can provide information about the location of the cysteine residue within the transmembrane electric field.[3]

5. Interpretation of Results:

- Residues that show significant changes in current upon MTS modification are likely located in or near the ion channel pore.

- The pattern of accessibility to MTS reagents of different sizes and charges can provide detailed information about the architecture of the pore.[2]

- State-dependent modification (i.e., reactivity that differs between the open and closed states of the channel) can reveal conformational changes associated with channel gating.[1]

Visualizing Experimental Workflows and Signaling Concepts

To better illustrate the logical flow of a SCAM experiment and its application in understanding ion channel function within a signaling context, the following diagrams are provided.

Conclusion

MTS reagents are powerful chemical tools whose utility is fundamentally linked to their electrophilic character. The high reactivity and specificity of the methanethiosulfonate group for cysteine residues have enabled researchers to gain unprecedented insights into the structure and function of proteins, particularly ion channels and transporters. A thorough understanding of the principles of electrophilicity, reaction kinetics, and the appropriate application of experimental methodologies like SCAM is essential for leveraging the full potential of these reagents in basic research and drug discovery. By carefully selecting MTS reagents with specific properties and designing well-controlled experiments, scientists can continue to unravel the complexities of biological systems at the molecular level.

References

- 1. ttuhsc.edu [ttuhsc.edu]

- 2. Interrogating permeation and gating of Orai channels using chemical modification of cysteine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Gating Mechanisms in Glutamate Receptor and K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing MTSES in Patch-Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Sodium (2-sulfonatoethyl) methanethiosulfonate (MTSES), a cysteine-modifying reagent, in patch-clamp electrophysiology. This document outlines the mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and offers visual representations of the experimental workflow and signaling pathways.

Introduction to MTSES

MTSES is a water-soluble, negatively charged methanethiosulfonate (MTS) reagent. It is primarily used as a tool in ion channel research to identify and characterize the role of specific amino acid residues, particularly cysteines, in channel function.[1][2] By covalently modifying cysteine residues introduced into a protein via site-directed mutagenesis, a technique known as substituted-cysteine accessibility method (SCAM), researchers can probe the structure-function relationships of ion channels.[2] MTSES can also exhibit effects independent of cysteine modification, such as open-channel block, which is an important consideration in experimental design and data interpretation.[3]

Mechanism of Action

MTSES has two primary mechanisms of action on ion channels:

-

Covalent Modification of Cysteine Residues: MTSES reacts with the sulfhydryl group of cysteine residues that are accessible to the aqueous solution.[1][2] This modification introduces a negatively charged sulfonate group, which can alter the local electrostatic environment and steric hindrance, thereby affecting ion channel gating, conductance, and pharmacology.[1] The rate of modification can provide insights into the accessibility of the cysteine residue in different conformational states of the channel.[2]

-

Cysteine-Independent Open Channel Block: MTSES can directly block the pore of some ion channels without forming a covalent bond.[3] This is particularly relevant for anion-selective channels, where the negatively charged MTSES molecule can enter the pore from the cytoplasmic side and physically occlude the permeation pathway.[3] This blocking effect is typically voltage-dependent and reversible upon washout of the compound.[3]

Data Presentation

The following tables summarize the quantitative effects of MTSES on different ion channels as reported in patch-clamp studies.

| Ion Channel | Cell Type | MTSES Concentration | Key Findings | Reference |

| cys-less CFTR | Mammalian cell lines | 1.97 mM (Kd at -80 mV) | Voltage-dependent open channel block. | [3] |

| cys-less CFTR | Mammalian cell lines | 36 mM (Kd at +80 mV) | Reduced unitary current amplitude. | [3] |

| CFTR Variants | Not specified | 200 µM | Modification of single channel current amplitude. | [4] |

| mSlo1 | Not specified | Not specified | Slow decrease in steady-state and tail IK. | [5] |

Experimental Protocols

This section provides a detailed protocol for a typical whole-cell patch-clamp experiment designed to investigate the effects of MTSES on an ion channel of interest.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).

-

Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).

-

MTSES Stock Solution: Prepare a 1 M stock solution of MTSES in water immediately before use. MTS reagents are susceptible to hydrolysis.[2] Store the stock solution on ice.

-

Working MTSES Solution: Dilute the stock solution in the external or internal solution to the desired final concentration (typically ranging from 200 µM to 10 mM) just prior to application.[2][3][4]

Equipment

-

Patch-clamp amplifier and data acquisition system.

-

Microscope with manipulators.

-

Perfusion system for solution exchange.

-

Borosilicate glass capillaries for pipette fabrication.

-

Pipette puller and polisher.

Experimental Procedure

-

Cell Preparation: Culture cells expressing the ion channel of interest (either wild-type or a cysteine mutant) on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a target cell with the patch pipette and apply gentle positive pressure.

-

Once a dimple is observed on the cell surface, release the positive pressure to form a gigaohm seal (seal resistance > 1 GΩ).

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell recording configuration.[6]

-

-

Initial Recordings (Control):

-

Allow the cell to stabilize for 5-10 minutes.

-

Apply a voltage-clamp protocol appropriate for the ion channel being studied to record baseline currents. This may include voltage steps or ramps.

-

-

Application of MTSES:

-

Switch the perfusion system to the external solution containing the desired concentration of MTSES.

-

Continuously record the ion channel currents during the application of MTSES. The application time can range from 1 to 5 minutes.[2]

-

-

Washout:

-

Switch the perfusion back to the control external solution to wash out the MTSES.

-

Continue recording to assess the reversibility of the observed effects. Reversible effects may indicate open channel block, while irreversible effects are consistent with covalent modification.[3]

-

-

Data Analysis:

-

Measure the current amplitude, kinetics, and other relevant parameters before, during, and after MTSES application.

-

Construct dose-response curves and analyze the voltage-dependence of the MTSES effect.

-

Visualizations

Experimental Workflow for MTSES Application in Patch-Clamp

Caption: Workflow for investigating MTSES effects using patch-clamp.

Proposed Mechanisms of MTSES Action on Ion Channels

Caption: Two primary mechanisms of MTSES action on ion channels.

References

- 1. researchgate.net [researchgate.net]

- 2. ttuhsc.edu [ttuhsc.edu]

- 3. Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. docs.axolbio.com [docs.axolbio.com]

Application Notes and Protocols: Site-Directed Cysteine Mutagenesis for MTS Reagent Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction